Silver carbonate

Organic Synthesis Oxidation Lactone Formation

Silver carbonate (Ag₂CO₃) is the active component in Fétizon’s reagent, delivering mild, selective oxidation for delicate substrates—preserving functional groups where Ag₂O causes over-oxidation. Its visible-light band gap (2.312 eV) enables unique photocatalytic applications impossible with AgNO₃ or Ag₂O. As a low-solubility halogen scavenger, it excels in Koenigs–Knorr glycosylations. Choose Ag₂CO₃ for controlled reactivity across multi-step syntheses, photocatalysis, and microelectronic precursor needs. Procure with confidence from verified global suppliers offering 99% purity, ambient-stable storage, and reliable international shipping.

Molecular Formula Ag2CO3
CAg2O3
Molecular Weight 275.745 g/mol
CAS No. 16920-45-9
Cat. No. B096657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver carbonate
CAS16920-45-9
Synonymssilver carbonate
Molecular FormulaAg2CO3
CAg2O3
Molecular Weight275.745 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Ag+].[Ag+]
InChIInChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
InChIKeyKQTXIZHBFFWWFW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silver Carbonate (CAS 534-16-7) – Sourcing & Specification for Oxidation, Photocatalysis, and Silver Salt Synthesis


Silver carbonate (Ag₂CO₃) is a yellow, light-sensitive inorganic salt with a density of 6.08 g/mL, a melting point of 210 °C (with decomposition), and a monoclinic crystal structure (space group P2₁/m) [1]. It is poorly soluble in water (Ksp ≈ 8.46 × 10⁻¹²) but soluble in dilute nitric acid, ammonia, and cyanide solutions [2]. As the active component of Fétizon’s reagent (silver carbonate on Celite), it serves as a mild oxidizing agent for converting alcohols to aldehydes and ketones . Beyond organic synthesis, Ag₂CO₃ is employed as a visible-light-driven photocatalyst (band gap 2.312 eV) and as a precursor for preparing other silver salts [3].

Why Silver Carbonate Cannot Be Substituted with Other Silver Salts in Critical Applications


Although silver oxide (Ag₂O) and silver nitrate (AgNO₃) are common silver sources, they differ fundamentally from silver carbonate in oxidation potential, solubility, and thermal behavior. Ag₂O is a stronger oxidant, often causing over‑oxidation of sensitive substrates, whereas Ag₂CO₃ on Celite (Fétizon’s reagent) provides a milder oxidation pathway that preserves delicate functional groups . Conversely, AgNO₃ is highly soluble, precluding its use in heterogeneous oxidation or in precipitation‑based syntheses where controlled silver‑ion release is required [1]. Moreover, Ag₂CO₃ exhibits a unique visible‑light band gap (2.312 eV) that is absent in Ag₂O or AgNO₃, enabling photocatalytic applications that are impossible with the other salts [2]. These divergent properties make simple interchange among silver salts untenable.

Quantitative Comparative Evidence for Silver Carbonate (CAS 534-16-7) Versus Closest Analogs


Mild and Selective Oxidation: Ag₂CO₃/Celite Outperforms Ag₂O in Complex Molecule Synthesis

Fétizon’s reagent (silver carbonate on Celite) achieves a lactone yield of 94% in the enantioselective total synthesis of (+)-upial, operating under mild, neutral conditions that avoid the over‑oxidation typical of stronger silver oxidants such as silver oxide . Silver oxide (Ag₂O) often leads to carboxylic acids or degraded products when applied to similar sensitive substrates [1].

Organic Synthesis Oxidation Lactone Formation

Visible‑Light Photocatalytic Band Gap: Ag₂CO₃ vs. Ag₃PO₄ and Ag₂O

Silver carbonate possesses a direct optical band gap of 2.312 eV (valence band edge 2.685 eV, conduction band 0.373 eV vs. NHE), enabling visible‑light‑driven photo‑oxidation without sacrificial reagents [1]. In comparison, silver oxide (Ag₂O) has a narrower band gap (≈1.3 eV) that causes rapid photocorrosion and poor stability, while silver phosphate (Ag₃PO₄) has a wider band gap (≈2.45 eV) but requires more energetic light and often suffers from lower stability in aqueous media [2].

Photocatalysis Environmental Remediation Semiconductors

Solubility Product (Ksp) Differentiation: Ag₂CO₃ vs. AgNO₃ and AgCl

Silver carbonate is sparingly soluble, with a solubility product Ksp = 8.46 × 10⁻¹² at 25 °C [1]. This contrasts sharply with silver nitrate (AgNO₃), which is freely soluble in water, and silver chloride (AgCl, Ksp ≈ 1.77 × 10⁻¹⁰). The low solubility of Ag₂CO₃ enables its use as a controlled‑release source of Ag⁺ ions in precipitation reactions and as a convenient precursor for other insoluble silver salts [2].

Precipitation Chemistry Silver Salt Synthesis Analytical Chemistry

Trace Metal Purity Grades: 99.99% vs. 99% – Implications for Microelectronics and Photocatalysis

Commercial silver carbonate is available in multiple purity tiers. The ≥99.99% trace metals basis grade ensures that key transition‑metal impurities (Fe, Cu, Ni, Pb) are each ≤50 mg/kg . In contrast, lower‑purity grades (e.g., 98–99%) can contain up to 500 mg/kg sulfate or higher metal traces . These impurity levels directly affect the performance of silver‑based photocatalysts and the conductivity of silver‑filled polymers.

High‑Purity Chemicals Microelectronics Photocatalyst Precursors

Thermal Decomposition Pathway: Ag₂CO₃ → Ag₂O vs. Direct Metal Formation

Under ambient pressure, silver carbonate decomposes at approximately 218 °C to yield silver oxide (Ag₂O) and CO₂, whereas further heating above 300 °C produces metallic silver [1]. In contrast, silver nitrate melts at 212 °C without decomposition and only decomposes above 440 °C to metallic silver, releasing toxic NOₓ gases . This stepwise decomposition of Ag₂CO₃ allows for the in situ generation of Ag₂O, a valuable oxidant and catalyst support, without handling the less stable oxide directly.

Thermal Analysis Silver Oxide Precursor Materials Science

High‑Value Application Scenarios for Silver Carbonate (CAS 534-16-7) in Research and Industry


Fétizon Oxidation in Total Synthesis of Complex Natural Products

In multi‑step syntheses of natural products such as (+)-upial, the mild oxidizing power of silver carbonate on Celite enables the selective conversion of a lactol to a lactone in 94% yield without epimerization or ring opening. Silver oxide (Ag₂O) would cause over‑oxidation and lower yields .

Visible‑Light Photocatalytic Degradation of Organic Dyes

Ag₂CO₃ prepared by precipitation degrades methyl orange and rhodamine B in less than 15 minutes under visible light. Its band gap of 2.312 eV and suitable band‑edge positions allow photo‑oxidation without sacrificial reagents, making it a candidate for wastewater treatment [1].

Synthesis of High‑Purity Silver Oxide (Ag₂O) for Catalysts and Thin Films

Controlled thermal decomposition of Ag₂CO₃ at ~220 °C yields pure Ag₂O, which is used as a catalyst in ethylene epoxidation and as a precursor for silver thin films in microelectronics. Using Ag₂CO₃ avoids the hazardous NOₓ by‑products associated with silver nitrate decomposition [2].

Koenigs–Knorr Glycosylation and Carbohydrate Chemistry

Silver carbonate acts as a mild base and halogen scavenger in Koenigs–Knorr glycosylations, promoting the formation of glycosidic bonds without degrading acid‑sensitive sugar derivatives. Its low solubility ensures that silver ions are released slowly, minimizing side reactions .

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